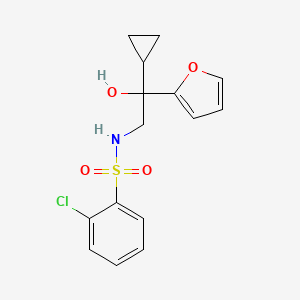

![molecular formula C6H10N4O2S B2765057 (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 331837-70-8](/img/structure/B2765057.png)

(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their diverse agricultural, industrial, and biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal properties . Many antifungal drugs and fungicides contain a 1,2,4-triazole moiety in their structure .

Molecular Structure Analysis

The 1,2,4-triazole nucleus contains three nitrogen atoms in a single ring . These compounds are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been reported for the corrosion inhibition of various metals . They are very effective in preventing the corrosion of metals like copper, iron, aluminium, zinc .Applications De Recherche Scientifique

- 1,2,4-triazole ring systems are renowned for their antifungal properties. Researchers have synthesized derivatives of 4-amino-5-mercapto-1,2,4-triazole and screened them for antifungal activity. These compounds exhibit promising results against both Gram-positive and Gram-negative fungi .

- Schiff bases derived from 3-substituted 4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential as analgesic and anti-inflammatory agents .

- The mercapto- and thione-substituted 1,2,4-triazole derivatives, including 4-amino-5-mercapto-1,2,4-triazole, exhibit antioxidant properties .

- Some drugs containing 1,2,4-triazole skeletons, such as furazonal, have hepatoprotective effects .

- Amines related to 1,2,4-triazoles are used in medicine. For instance, furazonal (hepatoprotective), thiotriazoline (antioxidant), and cardiotril (anti-ischemic) incorporate this structure .

Antifungal Activity

Analgesic and Anti-Inflammatory Properties

Antioxidant and Hepatoprotective Effects

Anti-HIV Potential

Industrial Applications

Selective Adsorption of Ga3+ Ions

Mécanisme D'action

The mechanism of action of 1,2,4-triazole derivatives often involves their interaction with metal surfaces. They displace water molecules on the surface and form a protective film due to their abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .

Orientations Futures

Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . They are regarded as environment-friendly inhibitors because of their characteristics of strong chemical activity and low toxicity . Future research may focus on exploring their potential applications in various fields, including medicine, agriculture, and industry .

Propriétés

IUPAC Name |

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-2-4-8-9-6(10(4)7)13-3-5(11)12/h2-3,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDXUXLPHVIUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)

![(Z)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B2764982.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2764993.png)

![5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2764994.png)

![methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2764997.png)